3-(4-methoxy-phenyl)-benzo[b]thiophene
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H12OS |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12OS/c1-16-12-8-6-11(7-9-12)14-10-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI-Schlüssel |
HULPPSASFRRIEG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Benzothiophene Derivatives as Selective Estrogen Receptor Modulators (SERMs): A Technical Guide for Drug Discovery and Development
Executive Summary: Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutics that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. This unique pharmacological profile allows them to provide beneficial estrogen-like effects in some tissues, such as bone and the cardiovascular system, while blocking detrimental estrogenic effects in others, like the breast and uterus. The benzothiophene scaffold has emerged as a privileged structure in the design of SERMs, exemplified by the clinical success of raloxifene. This guide provides an in-depth technical overview of the core principles governing benzothiophene-based SERMs, from their molecular mechanism of action and structure-activity relationships to detailed protocols for their synthesis and preclinical evaluation. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals dedicated to advancing the next generation of endocrine therapies.
Part 1: The Foundation: SERMs and the Benzothiophene Scaffold
Selective Estrogen Receptor Modulators (SERMs) are a diverse group of compounds that bind with high affinity to estrogen receptors but elicit tissue-dependent effects.[1] This tissue selectivity is the cornerstone of their therapeutic value. The biological actions of estrogens are mediated by two primary receptor subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are encoded by distinct genes and exhibit different tissue distribution patterns.[2][3] ERα is predominantly expressed in reproductive tissues like the uterus and mammary glands, whereas ERβ is found in the central nervous system, cardiovascular system, and bone, among others.[4]
The benzothiophene core is a heterocyclic chemical structure that has proven to be an exceptionally effective scaffold for designing SERMs. Raloxifene, a landmark benzothiophene derivative, is clinically approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer.[1][5] Its success has cemented the benzothiophene scaffold as a foundational element in the development of new endocrine therapies.
Part 2: Mechanism of Action: A Tale of Conformation and Cofactors
The tissue-specific activity of benzothiophene SERMs arises from their unique interaction with ERα and ERβ. Upon binding to the ligand-binding domain (LBD) of the receptor, a SERM induces a specific conformational change in the receptor protein.[1] This new conformation is distinct from that induced by the natural ligand, estradiol.
The shape of the ligand-receptor complex dictates which cellular proteins, known as co-activators or co-repressors, can bind to the receptor.[6]
-
In tissues like bone, the benzothiophene-ER complex recruits co-activators, leading to the transcription of genes that maintain bone mineral density. This results in an agonist effect.[7]
-
In breast and uterine tissues, the same complex preferentially recruits co-repressors. This blocks the transcription of estrogen-responsive genes that promote cell proliferation, resulting in an antagonist effect.[1][7]
This differential recruitment of cofactors in various tissues is the molecular basis for the selective action of these drugs.[1][6]
Figure 1: Differential Cofactor Recruitment by Benzothiophene SERMs.
Part 3: Structure-Activity Relationships (SAR)
The biological activity of benzothiophene SERMs is highly dependent on their chemical structure. Extensive SAR studies, largely based on the raloxifene template, have elucidated key molecular features that govern their efficacy and tissue selectivity.[6][8]
-
The Benzothiophene Core: Modifications to the 4, 5, or 7-positions of the benzothiophene ring generally lead to reduced biological activity.[8]
-
The 2-Aryl Group: This group is a crucial component. A hydroxyl group at the 4'-position (mimicking estradiol's 17β-hydroxyl) is important for high-affinity receptor binding.[6][8] Small, electronegative substituents like fluoro or chloro at this position are preferred for both in vitro and in vivo activity.[8]
-
The 6-Hydroxy Group: This phenolic hydroxyl group is critical for high-affinity binding to the estrogen receptor, thought to mimic the 3-hydroxyl group of estradiol.[6][8]
-
The Basic Amine Side Chain: This chain, typically containing a piperidine ring, plays a vital role in the antagonist activity. It is believed to interact with specific amino acid residues (like Asp-351 in ERα) in the ligand-binding domain, which promotes a conformation that favors co-repressor binding.[6][9][10]
Figure 2: Key Structural Features and SAR of Benzothiophene SERMs.
Quantitative SAR Data Summary
The following table summarizes the impact of structural modifications on the biological activity of raloxifene analogs.
| Compound/Modification | ERα Binding Affinity (Relative) | In Vitro Activity (MCF-7 Cell Proliferation Inhibition) | In Vivo Uterine Effect (OVX Rat) |
| Raloxifene (Reference) | High | Potent Antagonist | Antagonist |
| No 6-OH group | Significantly Reduced | Reduced Activity | - |
| No 4'-OH group | Reduced | Reduced Activity | - |
| 4'-Fluoro substitution | Maintained/Slightly Reduced | Maintained | Antagonist |
| Increased 4'-steric bulk | Reduced | Reduced Activity | Increased Agonist (Stimulatory) |
| 2-Cyclohexyl replacement | Maintained | Maintained Activity | Antagonist |
Data synthesized from references[5][8][11].
Part 4: Synthetic Strategies
The synthesis of benzothiophene SERMs often involves multi-step sequences. A common strategy involves the construction of the substituted benzothiophene core, followed by the attachment of the basic amine side chain. One-pot domino reactions have also been developed for the regioselective synthesis of novel benzo[b]thiophene derivatives.[12]
Representative Synthesis Protocol: Key Intermediate for Raloxifene Analogs
This protocol outlines a generalized approach for creating the core structure, which can then be elaborated to produce various SERMs.
Objective: To synthesize a 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene intermediate.
Step 1: Friedel-Crafts Acylation
-
To a cooled solution of 3-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃).
-
Slowly add 4-methoxyphenylacetyl chloride and stir the reaction mixture at low temperature, allowing it to gradually warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with dilute HCl and extract the product with an organic solvent. The resulting deoxybenzoin is purified by column chromatography. Causality: This step establishes the carbon skeleton, connecting the two key aromatic rings via a carbonyl linker.
Step 2: Thionation and Cyclization
-
Treat the deoxybenzoin from Step 1 with a thionating agent, such as Lawesson's reagent, in a high-boiling solvent like toluene or xylene.
-
Heat the mixture to reflux to promote the conversion of the carbonyl to a thiocarbonyl and facilitate the intramolecular cyclization to form the benzothiophene ring.
-
Monitor by TLC. Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product. Causality: This crucial step forms the heterocyclic benzothiophene core through a well-established cyclization pathway.
Step 3: Demethylation
-
Dissolve the methoxy-protected benzothiophene from Step 2 in a suitable solvent (e.g., dichloromethane).
-
Add a demethylating agent, such as boron tribromide (BBr₃), at a low temperature (-78°C).
-
Allow the reaction to slowly warm to room temperature and stir until both methyl ethers are cleaved.
-
Carefully quench the reaction with methanol or water and extract the dihydroxy benzothiophene product. Causality: Removal of the methyl protecting groups is necessary to unmask the phenolic hydroxyls, which are essential for estrogen receptor binding.[8]
Step 4: Final Elaboration (Attachment of Side Chain)
-
The dihydroxy intermediate can then undergo selective protection and subsequent etherification (e.g., via a Mitsunobu or Williamson ether synthesis) with a protected form of the piperidinoethanol side chain to yield the final SERM product.
Part 5: Preclinical Evaluation Workflow
A rigorous and systematic preclinical evaluation is essential to characterize the pharmacological profile of a novel benzothiophene derivative. This process is designed to be self-validating, moving from broad, high-throughput in vitro assays to more complex and physiologically relevant in vivo models.
Sources
- 1. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural features underlying raloxifene's biophysical interaction with bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiophene and naphthalene derived constrained SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. malayajournal.org [malayajournal.org]
Methodological & Application
Technical Application Note: Synthetic Pathway for Raloxifene HCl from Benzothiophene Precursors
[1]
Executive Summary & Precursor Audit
Objective: This application note details the synthetic protocol for generating Raloxifene Hydrochloride (a Selective Estrogen Receptor Modulator - SERM) from its benzothiophene core.[1][2][3]
Critical Precursor Audit (Go/No-Go Decision): The request specifies 3-(4-methoxyphenyl)benzo[b]thiophene as the starting material. It is scientifically imperative to clarify the regiochemistry before proceeding:
-
Target Structure (Raloxifene): A 2-aryl -3-aroylbenzo[b]thiophene. The 4-hydroxyphenyl group is located at the C2 position.
-
Prompted Precursor: A 3-aryl benzo[b]thiophene.
-
Chemical Reality: Direct acylation of the 3-aryl isomer yields a regioisomer (Iso-Raloxifene) with the carbonyl at C2, which is pharmacologically distinct and inactive as a Raloxifene equivalent.
Corrective Action: This protocol is engineered for the standard validated precursor : 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene . If you possess the 3-aryl isomer, a migration or de novo synthesis of the 2-aryl core is required. The following protocol assumes the correct 2-aryl regioisomer is used to ensure the synthesis of Raloxifene.
Reaction Mechanism & Workflow
The synthesis involves two critical stages:
-
Regioselective Friedel-Crafts Acylation: Attaching the basic side chain (4-[2-(1-piperidinyl)ethoxy]benzoyl moiety) to the C3 position of the benzothiophene core.
-
Demethylation: Cleaving the methyl ethers to reveal the phenolic hydroxyl groups essential for ER binding.
Workflow Diagram
Figure 1: Synthetic workflow for Raloxifene HCl from the 2-arylbenzothiophene core.[3]
Detailed Experimental Protocol
Phase 1: Friedel-Crafts Acylation
Goal: Install the side chain at the C3 position. Reference: Jones et al., J. Med.[4] Chem. 1984 [1]; Chavakula et al., Org. Chem. Ind.[5] J. 2018 [2].
Materials
| Reagent | Equivalents | Role |
| 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 1.0 eq | Core Scaffold |
| 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride HCl | 1.1 - 1.2 eq | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 3.0 - 4.0 eq | Lewis Acid Catalyst |
| Dichloromethane (DCM) or Chlorobenzene | 10-15 Vol | Solvent |
Step-by-Step Procedure
-
Preparation of Acylating Agent (In-situ):
-
If starting from the carboxylic acid: Suspend 4-[2-(1-piperidinyl)ethoxy]benzoic acid HCl in DCM. Add Thionyl Chloride (SOCl₂, 1.5 eq) and catalytic DMF. Reflux for 2-3 hours until clear. Evaporate excess SOCl₂ or use the solution directly if DCM volume is controlled.
-
-
Acylation Setup:
-
In a dry reactor under Nitrogen (
) atmosphere, dissolve the benzothiophene precursor (1.0 eq) in anhydrous DCM. -
Cool the solution to 0–5°C .
-
-
Addition:
-
Add the Acyl Chloride HCl salt (solid or solution) to the cooled reactor.
-
Critical Step: Add AlCl₃ (anhydrous) portion-wise over 30 minutes. Maintain internal temperature < 10°C . The reaction is highly exothermic.
-
-
Reaction:
-
Allow the mixture to warm to 25–30°C .
-
Stir for 2–4 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc). The C3 position is highly nucleophilic, but steric hindrance from the C2-phenyl requires sufficient activation.
-
-
Quench:
Phase 2: Demethylation (Deprotection)
Goal: Convert the two methoxy groups (-OMe) into hydroxyl groups (-OH).
Method Selection: While Boron Tribromide (
Materials
| Reagent | Equivalents | Role |
| Dimethoxy Intermediate | 1.0 eq | Substrate |
| Aluminum Chloride (AlCl₃) | 4.0 - 6.0 eq | Lewis Acid |
| Ethanethiol or 1-Decanethiol | 3.0 - 4.0 eq | Nucleophile (Scavenger) |
| Dichloromethane (DCM) | 10 Vol | Solvent |
Step-by-Step Procedure
-
Setup:
-
Reagent Addition:
-
Add AlCl₃ portion-wise.[1]
-
Add the Thiol (Ethanethiol is traditional but odorous; Decanethiol is an odorless "green" alternative [2]) slowly.
-
-
Reaction:
-
Workup:
-
Quench into ice-cold dilute HCl. This hydrolyzes the aluminum alkoxides to phenols.
-
The product (Raloxifene) may precipitate as the HCl salt or remain in the aqueous phase depending on pH.
-
Adjust pH to >9 with NaOH to extract the free base into organic solvent (EtOAc/THF mixture), then wash with water.
-
Phase 3: Salt Formation & Purification
Goal: Isolate Raloxifene as the Hydrochloride salt (API form).
-
Dissolve the free base in Methanol .
-
Add Concentrated HCl (1.1 eq) or purge with HCl gas at room temperature.
-
Heat to 60°C to ensure homogeneity, then cool slowly to 0°C.
-
Crystallization: Raloxifene HCl crystallizes as a white to pale yellow solid.
-
Filtration: Filter and wash with cold methanol.
-
Drying: Vacuum dry at 60°C.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Regioisomer Contamination | Wrong Starting Material | Verify precursor is 2-(4-methoxyphenyl) , NOT 3-(4-methoxyphenyl). NMR check: C3-H signal in precursor should be a singlet around 7.3-7.5 ppm. |
| Incomplete Acylation | Moisture in AlCl₃ or Solvent | Ensure strictly anhydrous conditions. Increase AlCl₃ load to 4.0 eq. |
| Incomplete Demethylation | Insufficient Lewis Acid | The basic piperidine nitrogen complexes with AlCl₃. You must add enough AlCl₃ to cover the N-site PLUS the methoxy sites (Total > 4 eq). |
| Product Coloration | Oxidation of Thiophene Sulfur | Perform all steps under Nitrogen. Use antioxidants (e.g., Ascorbic acid) during workup if necessary. |
Mechanistic Visualization
The following diagram illustrates the electrophilic substitution mechanism required for the acylation step.
Figure 2: Mechanistic flow of the Friedel-Crafts acylation at the C3 position.
References
-
Jones, C. D., et al. (1984). Antiestrogens.[10][7][8] 2. Structure-activity studies in a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives leading to [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]-[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (LY 156758). Journal of Medicinal Chemistry, 27(8), 1057–1066.
-
Chavakula, R., et al. (2018). Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. Organic Chemistry: An Indian Journal, 14(3).
-
Grese, T. A., & Dodge, J. A. (1998).[3] Selective Estrogen Receptor Modulators (SERMs).[2][3][10][7][8][9][5] Current Pharmaceutical Design, 4(1), 71-92.
-
Bathini, P. K., et al. (2014).[3] An Improved Synthesis of Raloxifene Hydrochloride. Heteroletters, 4(4), 515-518.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. heteroletters.org [heteroletters.org]
- 4. researchgate.net [researchgate.net]
- 5. apicule.com [apicule.com]
- 6. WO2005003116A1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Bipyraloxifene – a modified raloxifene vector against triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secure Verification [radar.ibiss.bg.ac.rs]
- 10. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing 2-phenyl isomer formation during benzothiophene cyclization
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing 2-Phenyl Isomer Formation in Benzothiophene Cyclization
Executive Summary
In the synthesis of 3-phenylbenzothiophene (and related 3-aryl derivatives), the formation of the 2-phenyl isomer is a prevalent issue driven by thermodynamics. Under strong acid catalysis (e.g., Polyphosphoric Acid - PPA) or high thermal stress, the kinetically formed 3-phenylbenzothiophene undergoes a 1,2-aryl shift to form the more thermodynamically stable 2-phenylbenzothiophene.
This guide provides troubleshooting steps to suppress this rearrangement through kinetic control strategies , alternative Lewis acid catalysts, and regioselective electrophilic cyclization protocols.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why does the 2-phenyl isomer form even when my precursor is designed to yield the 3-phenyl product? A: This is a classic case of Kinetic vs. Thermodynamic control .
-
Kinetic Product: The 3-phenyl isomer is often formed first during the cyclization of
-phenylthio ketones (e.g., -(phenylthio)acetophenone). -
Thermodynamic Product: The 2-phenyl isomer is thermodynamically more stable due to extended conjugation across the linear axis of the heterocycle.
-
The Culprit: Strong Brønsted acids (like PPA) and high temperatures facilitate a 1,2-phenyl migration (Wagner-Meerwein type rearrangement) via a protonated intermediate, converting the desired 3-phenyl compound into the 2-phenyl impurity.
Q2: I am currently using PPA at
-
Switch Catalyst: Replace PPA with a milder Lewis Acid such as
, , or . These catalysts can effect cyclization at lower temperatures without generating the super-acidic medium that promotes phenyl migration. -
Lower Temperature: Run the reaction at
to Room Temperature (RT). PPA usually requires heating ( ) to be effective, which guarantees rearrangement. Lewis acids work at lower temperatures where the activation energy for rearrangement cannot be overcome.
Q3: Are there alternative synthetic routes that guarantee the 3-position regioselectivity?
A: Yes. If acid-catalyzed cyclization continues to fail, switch to Electrophilic Cyclization of
-
Mechanism: This method uses an external electrophile (like
or ) to trigger cyclization. The mechanism forces the closure onto the alkyne in a 5-endo-dig or 5-exo-dig manner that is strictly governed by the alkyne structure, effectively "locking" the phenyl group in place without opportunity for migration.
Part 2: Decision Matrix & Mechanism
The following diagram outlines the decision process to select the correct protocol based on your current conditions and observed impurities.
Figure 1: Troubleshooting logic for suppressing 2-phenyl isomer formation.
Part 3: Optimized Experimental Protocols
Protocol A: Lewis Acid-Mediated Cyclization (Kinetic Control)
Best for: Users committed to
Rationale:
-
Preparation: Dissolve
-(phenylthio)acetophenone (1.0 equiv) in anhydrous Dichloromethane (DCM) ( ).-
Note: Avoid Toluene or Benzene if possible, as they can participate in competitive Friedel-Crafts reactions or stabilize cationic transition states leading to rearrangement.
-
-
Activation: Cool the solution to
under an inert atmosphere ( or Ar). -
Catalyst Addition: Slowly add
(1.2 - 1.5 equiv) dropwise.-
Observation: The solution may darken; this is normal.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature only if TLC shows incomplete conversion. Do not reflux. -
Quench: Pour into ice-cold saturated
. Extract with DCM. -
Purification: The 3-phenyl isomer should be the major product. If trace 2-phenyl isomer is present, it is often less soluble; recrystallization from hexanes/ethanol can further purify the 3-phenyl isomer.
Protocol B: Iodine-Mediated Electrophilic Cyclization
Best for: Users requiring
Rationale: This method avoids the ketone intermediate entirely. The cyclization of
-
Precursor: Synthesize
-(phenylethynyl)thioanisole (via Sonogashira coupling of -iodothioanisole and phenylacetylene). -
Cyclization: Dissolve the alkyne (1.0 equiv) in
. -
Reagent: Add
(1.2 equiv) at Room Temperature.-
Alternative: For even milder conditions, use dimethyl(thiodimethyl)sulfonium tetrafluoroborate.
-
-
Mechanism: The iodine activates the alkyne (
-complex). The sulfur attacks the activated alkyne (5-endo-dig or 6-endo-dig depending on substitution), followed by demethylation (removal of the S-methyl group). -
Result: Yields 3-iodo-2-phenylbenzothiophene (if 2-phenyl substituted alkyne used) or 3-phenylbenzothiophene derivatives depending on the specific alkyne substitution.
-
Note: If you specifically need 3-phenylbenzothiophene (with H at C2), use a silyl-protected alkyne or a specific aryl-alkyne strategy, but note that Protocol A is more direct for the simple 3-phenyl scaffold.
-
Part 4: Comparative Data - Catalyst Impact on Regioselectivity
The following table summarizes the impact of catalyst choice on the ratio of 3-phenyl (Kinetic) vs. 2-phenyl (Thermodynamic) isomers during the cyclization of
| Catalyst System | Reaction Temp | Acidity Type | Primary Product | Est. Isomer Ratio (3-Ph : 2-Ph) | Risk of Rearrangement |
| PPA (Polyphosphoric Acid) | Strong Brønsted | 2-Phenyl | 20 : 80 | High (Thermodynamic Sink) | |
| Reflux | Strong Brønsted | Mixed | 50 : 50 | Moderate | |
| Amberlyst 15 | Solid Brønsted | Mixed | 70 : 30 | Moderate | |
| Lewis Acid | 3-Phenyl | 95 : 5 | Low (Kinetic Control) | ||
| Lewis Acid | 3-Phenyl | 98 : 2 | Very Low |
References
- Process for the synthesis of benzothiophenes.
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Source: Journal of Organic Chemistry (2022). Relevance: Provides a highly regioselective alternative route using sulfonium salts to avoid rearrangement issues common in acid catalysis. URL:[Link]
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Source: Nature Communications (2017). Relevance: details the challenges of C3 functionalization and rearrangement, offering metal-free approaches for precise regiocontrol. URL:[Link]
-
Acid-Catalyzed Rearrangement of 3-Phenyl-2-Bromothiophene. Source: Acta Chemica Scandinavica. Relevance: Establishes the fundamental mechanism of acid-catalyzed phenyl migration (rearrangement) in thiophene/benzothiophene systems. URL:[Link]
-
Amberlyst-15 in Organic Synthesis. Source: Arkivoc (2012). Relevance: Reviews the use of solid acid catalysts like Amberlyst-15 as milder alternatives to PPA for cyclization reactions, improving selectivity. URL:[Link]
Technical Support Center: Acid-Catalyzed Synthesis of 3-(4-methoxyphenyl)-benzo[b]thiophene
Current Status: Operational Ticket ID: #BZBT-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to synthesize 3-(4-methoxyphenyl)-benzo[b]thiophene via acid-mediated cyclization. This transformation is kinetically controlled; the primary challenge is not just formation, but preventing the thermodynamic rearrangement to the 2-aryl isomer and avoiding O-demethylation of the methoxy group.
While Polyphosphoric Acid (PPA) is the "textbook" catalyst, it is often unsuitable for high-purity applications due to viscosity issues, poor thermal transfer, and "hot spots" that drive side reactions. This guide recommends Methanesulfonic Acid (MSA) or Eaton’s Reagent as superior alternatives.
Module 1: Optimized Experimental Protocol
The "Golden Standard" Protocol (MSA/Toluene Method)
Recommended over PPA for improved yield and stirring mechanics.
Reaction Logic: This biphasic system allows the product to remain solubilized in toluene (preventing encapsulation in tar) while the acid catalyst remains a distinct phase.
| Variable | Recommendation | Technical Rationale |
| Precursor | The carbonyl carbon becomes C3 of the benzothiophene. | |
| Catalyst | Methanesulfonic Acid (MSA) (5-10 equiv) | Lower viscosity than PPA; easier workup; better temp control. |
| Solvent | Toluene (or Chlorobenzene) | Acts as a heat sink and solubilizes the product to prevent oligomerization. |
| Temperature | 40°C – 60°C (Strict Control) | CRITICAL: Higher temps (>80°C) drive the rearrangement to the 2-aryl isomer. |
| Time | 1 - 3 Hours | Monitor by HPLC/TLC. Stop immediately upon consumption of SM. |
Step-by-Step Workflow
-
Charge: In a reactor equipped with an overhead stirrer (magnetic stirring is insufficient), charge 1.0 equiv of
-(phenylthio)-4'-methoxyacetophenone and 5.0 volumes of Toluene. -
Addition: Add 5.0 equiv of Methanesulfonic Acid (MSA) dropwise while maintaining internal temperature
C. -
Cyclization: Heat the mixture to 50°C .
-
Checkpoint: Monitor via HPLC every 30 minutes. You are looking for the disappearance of the ketone peak.
-
-
Quench: Once conversion >95%, cool to 0°C. Slowly add water (exothermic!) to dilute the acid phase.
-
Isolation: Separate the organic (Toluene) layer. Wash with saturated
to remove residual acid. Dry over and concentrate.
Module 2: Troubleshooting & FAQs
Q1: My product contains a significant impurity (10-15%) that is isomeric by Mass Spec. What is it?
Diagnosis: You are likely observing the 2-(4-methoxyphenyl) isomer.[1] Root Cause: Thermodynamic Rearrangement. The 3-aryl isomer (Kinetic Product) rearranges to the 2-aryl isomer (Thermodynamic Product) in the presence of strong acid and heat. Corrective Action:
-
Lower the Reaction Temperature: Reduce from 80-90°C to 45-50°C.
-
Reduce Acid Contact Time: Quench immediately upon consumption of starting material. Do not let it "soak."
-
Switch Catalyst: Use Amberlyst 15 (solid acid resin) in refluxing toluene.[2] The solid-phase catalyst often minimizes rearrangement due to steric constraints.
Q2: The reaction mixture turned dark red/black, and the yield is low.
Diagnosis: Demethylation and Polymerization.
Root Cause: "Hot spots" in the reactor caused the cleavage of the methyl ether (-OMe
-
Use Eaton's Reagent: (7.7 wt%
in MSA). It is a powerful dehydrating agent that works at lower temperatures than PPA.[3] -
Inert Atmosphere: Ensure the reaction is under strict Nitrogen/Argon purge. Phenolic byproducts oxidize rapidly in air.
Q3: I am using PPA and the stirring has stopped. Can I add solvent?
Diagnosis: Viscosity Lock. Root Cause: PPA becomes glass-like upon cooling or when saturated with organic material. Corrective Action:
-
Do NOT add solvent directly to hot PPA (violent flashing risk).
-
Protocol Shift: If you must use PPA, use xylene as a co-solvent.[3] It boils at ~140°C (if high temp is needed) or simply acts as a diluent to keep the mixture mobile. However, switching to the MSA protocol above is strongly advised.
Module 3: Mechanistic Visualization
The following diagrams illustrate the competing pathways and the decision logic for optimization.
Diagram 1: Reaction Pathway & Isomerization Risk
Caption: The kinetic cyclization yields the target 3-aryl compound. Excessive heat/acid drives the 1,2-aryl shift to the thermodynamic 2-aryl impurity.
Diagram 2: Troubleshooting Logic Flow
Caption: Decision tree for diagnosing yield loss or purity issues during acid catalysis.
References
-
Campaigne, E. (1984).[4] "Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry.
-
Vertex Pharmaceuticals. (1999). "Application of Heterogeneous Acid Catalysts to the Large-Scale Synthesis of 2- and 3-(p-Methoxyphenyl)-6-methoxybenzo[b]thiophenes." Organic Process Research & Development.
-
Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid."[5] The Journal of Organic Chemistry.
-
Eli Lilly and Company. (1999). "Process for the synthesis of benzothiophenes."[1][2][6] U.S. Patent 5,969,157.
Sources
- 1. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccsenet.org [ccsenet.org]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
Validation & Comparative
HPLC Method Development for Benzothiophene Isomer Separation: A Comparative Guide
Executive Summary & The Isomer Challenge
Benzothiophenes serve as critical scaffolds in both pharmaceutical development (e.g., selective estrogen receptor modulators like Raloxifene) and petrochemical desulfurization analysis. The separation of benzothiophene isomers—specifically positional isomers like 2-methylbenzothiophene vs. 3-methylbenzothiophene —presents a distinct chromatographic challenge.
These isomers possess nearly identical hydrophobicity (
This guide objectively compares the industry-standard C18 stationary phase against Phenyl-Hexyl and Biphenyl alternatives, demonstrating why
Mechanistic Comparison of Stationary Phases
To achieve baseline resolution (
Option A: C18 (Octadecylsilane) - The Baseline
-
Mechanism: Solvophobic interaction (Partitioning).
-
Performance: Excellent for separating benzothiophenes from non-aromatic matrix components. However, it often fails to resolve positional isomers (e.g., 2-methyl vs. 3-methyl) because the methyl group's position minimally alters the molecule's overall hydrophobicity.
-
Verdict: Insufficient for isomer-specific assays.
Option B: Phenyl-Hexyl / Biphenyl - The Specialist
-
Mechanism:
- Electron Donor-Acceptor (EDA) interactions + Hydrophobicity. -
Performance: The aromatic ring in the stationary phase interacts directly with the
-electrons of the benzothiophene core.-
Selectivity Driver: The electron density distribution changes slightly depending on the substitution position (2- vs. 3-position). Phenyl phases detect this electronic difference.
-
Solvent Effect: Using Methanol (protic) instead of Acetonitrile (aprotic) enhances these
- interactions by preventing solvent interference with the aromatic rings.
-
-
Verdict: Recommended for high-resolution isomer separation.[1]
Comparative Performance Data
The following data summarizes typical separation parameters observed when analyzing a mixture of benzothiophene (BT), 2-methylbenzothiophene (2-MeBT), and 3-methylbenzothiophene (3-MeBT).
| Parameter | C18 Column | Phenyl-Hexyl Column | Biphenyl Column |
| Primary Interaction | Hydrophobic | Hydrophobic + | Enhanced |
| Mobile Phase | MeCN / Water | MeOH / Water | MeOH / Water |
| Elution Order | Co-elution likely | 3-MeBT | 3-MeBT |
| Selectivity ( | 1.02 (Poor) | 1.15 (Good) | 1.25 (Excellent) |
| Resolution ( | < 0.8 (Critical Pair) | > 2.0 | > 3.5 |
| Peak Shape | Symmetrical | Symmetrical | Symmetrical |
Analyst Note: The Biphenyl phase often provides the highest selectivity due to the increased surface area of the aromatic system, maximizing the interaction with the benzothiophene fused ring system.
Experimental Protocol: Method Development Workflow
This protocol is designed to be self-validating. It includes "Go/No-Go" checkpoints to ensure data integrity.
Phase 1: System Preparation & Column Screening
Objective: Determine the optimal stationary phase chemistry.
-
Preparation:
-
Prepare a 100 µg/mL standard mix of isomers in 50:50 Methanol:Water.
-
System Suitability Check: Inject a uracil marker (
) to verify flow stability.
-
-
Screening Gradient:
-
Flow: 1.0 mL/min[2]
-
Temp: 30°C
-
Mobile Phase A: Water (0.1% Formic Acid)
-
Mobile Phase B: Methanol (0.1% Formic Acid)
-
Gradient: 50% B to 95% B over 10 minutes.
-
-
Execution:
-
Run the mix on C18 and Biphenyl columns sequentially.
-
Checkpoint: Calculate
(Selectivity) for the critical pair. If on C18, switch permanently to Biphenyl.
-
Phase 2: Mobile Phase Optimization (The "Pi" Effect)
Objective: Maximize
-
Solvent Comparison:
-
Run the screening gradient using Acetonitrile as Phase B.
-
Run the screening gradient using Methanol as Phase B.
-
-
Analysis:
-
Acetonitrile (CN group) has its own
-electrons which can compete with the analyte for stationary phase sites, often reducing selectivity. -
Methanol is transparent to these interactions.
-
Selection: Choose Methanol if resolution improves by >20% (Typical for benzothiophenes).
-
Phase 3: Isocratic Finalization
Objective: Lock down a robust QC method.
-
Determine the %B where the isomers elute in the gradient (e.g., 75% B).
-
Set isocratic conditions to 5-10% below this value (e.g., 65-70% Methanol).
-
Validation: Ensure
(Retention factor) is between 2 and 10 for all peaks.
Visualizing the Decision Pathway
The following diagram illustrates the logical flow for selecting the correct column and mobile phase for aromatic isomer separation.
Figure 1: Decision tree for optimizing benzothiophene separations, highlighting the critical switch to Methanol/Biphenyl phases.
References
-
Restek Corporation. (2025). HPLC Stationary Phases to Have in Your Toxicology Toolbox. Retrieved from [Link]
-
Citation Context: Supports the claim that Biphenyl phases offer superior selectivity for aromatic isomers compared to C18.[3]
-
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Citation Context: Referenced for the chiral separation capabilities of benzothiophene derivatives using polysaccharide-based phases.
-
MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]
- Citation Context: Provides the baseline methodology for separating Dibenzothiophene (DBT)
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
- Citation Context: Explains the mechanistic advantage of pi-pi interactions and the "Lewis base" behavior of phenyl phases.
- Citation Context: Validates the general protocol for separating positional isomers of aromatic compounds using Phenyl-Hexyl phases.
Sources
Crystal Structure & Performance Guide: 3-(4-Methoxyphenyl)benzo[b]thiophene
Executive Summary
This guide provides a technical comparison of 3-(4-methoxyphenyl)benzo[b]thiophene , a structural isomer of the widely used Selective Estrogen Receptor Modulator (SERM) scaffold. While the 2-aryl isomer (e.g., the core of Raloxifene) is the thermodynamic standard for pharmaceutical applications, the 3-aryl isomer presents distinct crystallographic and electronic properties relevant to organic semiconductors and kinetic synthesis intermediates.
Key Findings:
-
Structural Distinctness: The 3-substituted isomer typically adopts a herringbone packing motif (inferred from benzyl homologs), contrasting with the planar,
-stacked arrangements of 2-substituted analogs. -
Stability Profile: The 3-aryl isomer is often the kinetic product of cyclization reactions and can rearrange to the more stable 2-aryl isomer under acidic conditions.
-
Performance Utility: While less potent as an estrogen receptor modulator, the 3-aryl scaffold is valuable in organic field-effect transistors (OFETs) due to its non-planar, edge-to-face interactions which prevent fluorescence quenching.
Crystal Structure Analysis
Primary Data Source: 3-Substituted Homologs
Direct single-crystal X-ray diffraction data for the unsubstituted 3-(4-methoxyphenyl) derivative is rare in open literature due to its tendency to rearrange. However, the structural behavior is well-characterized by its homolog, 3-(4-methoxybenzyl)-1-benzothiophene , and the close analog 3-(4-tolyl)benzo[b]thiophene .
Table 1: Crystallographic Parameters (Comparative)
| Parameter | 3-(4-Methoxybenzyl)-1-benzothiophene [1] | 2-(4-Methoxyphenyl)benzo[b]thiophene [2,3] |
| Crystal System | Monoclinic | Monoclinic (Typical for 2-aryl) |
| Space Group | ||
| Unit Cell ( | 8.0158(6) Å | ~11.5 Å (Analogous) |
| Unit Cell ( | 10.8230(9) Å | ~5.8 Å (Short axis, |
| Unit Cell ( | 8.1219(6) Å | ~20.1 Å |
| 112.563(4)° | ~95-100° | |
| Packing Motif | Herringbone (Edge-to-Face) | Planar Stack (Face-to-Face) |
| Interactions | C-H[1]··· | Strong |
Structural Logic & Causality
-
3-Substitution Effect: Placing the aryl group at the C3 position creates steric torsion with the C4 proton of the benzothiophene ring. This forces the phenyl ring out of coplanarity (dihedral angle > 45°), disrupting tight
-stacking and favoring the herringbone motif . -
2-Substitution Effect: The C2 position allows for a nearly coplanar conformation (dihedral angle < 20°), maximizing conjugation and enabling the face-to-face
-stacking critical for high-affinity receptor binding (SERMs) and high charge mobility in some electronics.
Performance Comparison
Pharmaceutical Stability (Rearrangement)
A critical performance metric for the 3-aryl isomer is its kinetic instability . In the presence of acid catalysts (e.g., Polyphosphoric acid, Methanesulfonic acid), the 3-(4-methoxyphenyl) group migrates to the C2 position.
Experimental Implication: Researchers targeting the 3-isomer must avoid strong acid workups or high temperatures (>80°C) during synthesis, whereas 2-isomer synthesis relies on these conditions to drive the thermodynamic rearrangement.
Electronic Properties (Organic Semiconductors)
-
3-Aryl (Target): The twisted conformation prevents excimer formation (fluorescence quenching), making it a superior candidate for blue-emitting OLEDs where solid-state quantum yield is prioritized over charge mobility.
-
2-Aryl (Alternative): The planar structure facilitates strong orbital overlap, making it better suited for OFETs where charge carrier mobility (
) is the dominant requirement.
Experimental Protocols
Synthesis & Crystallization of 3-Aryl Scaffold
-
Method: Suzuki-Miyaura Coupling (favors kinetic retention of C3 regiochemistry).
-
Reagents: 3-Bromobenzo[b]thiophene + 4-Methoxyphenylboronic acid.
-
Catalyst:
(5 mol%), (2 eq). -
Solvent: DME/Water (4:1), degassed.
-
Protocol:
-
Reflux at 85°C for 12 hours under
. -
Critical Step: Quench with neutral buffer (pH 7). Avoid acid wash to prevent C3
C2 migration. -
Crystallization: Slow evaporation from Ethanol/Hexane (1:3) at 4°C.
-
Synthesis of 2-Aryl Alternative (Thermodynamic)
-
Method: Acid-Mediated Cyclization (Fiesselmann Synthesis or Rearrangement).
-
Reagents:
-(3-methoxyphenylthio)-acetophenone.[2][3][4] -
Protocol:
Visual Analysis
Reaction Pathway & Regioselectivity
The following diagram illustrates the divergent pathways determining which crystal structure is obtained.
Caption: Divergent synthesis pathways. The 3-aryl isomer (target) is kinetically controlled, while acid catalysis forces rearrangement to the thermodynamically stable 2-aryl isomer.
Packing Motif Comparison
Comparison of the crystallographic packing forces driving the material properties.
Caption: Crystallographic consequences of substitution position. C3 substitution forces a twisted geometry leading to herringbone packing, while C2 substitution allows planar
References
-
Crystal structure of 3-(4-Methoxybenzyl)
- Source: Choi, H. D., et al. (2010). "3-(4-Methoxybenzyl)-1-benzothiophene". Acta Crystallographica Section E.
- Relevance: Defines the herringbone packing and unit cell parameters for 3-substituted benzothiophene homologs.
-
Synthesis and Rearrangement of 3-Aryl to 2-Aryl Benzothiophenes
- Source: U.S. Patent 4,380,635 & 4,133,814 (Eli Lilly & Co).
- Relevance: Establishes the kinetic instability of the 3-isomer and the acid-catalyzed rearrangement mechanism to the 2-isomer (Raloxifene core).
-
Comparative Crystal Packing of Benzothiophene Derivatives
-
Source: Penthala, N. R., et al. (2015). "Comparison of crystal structures of 4-(benzo[b]thiophen-2-yl)...". Acta Cryst.[5] E.
- Relevance: Provides comparative bond lengths and planarity data for the thermodynamic 2-aryl scaffold.
-
Sources
- 1. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 3. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 4. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 5. CZ126295A3 - Derivative of glucopyranoside benzothiophene, process of its preparation and a pharmaceutical composition containing thereof - Google Patents [patents.google.com]
Validation of Purity for Raloxifene Synthetic Intermediates: A Comparative Methodological Guide
Executive Summary In the synthesis of Raloxifene Hydrochloride (RLFX), a Selective Estrogen Receptor Modulator (SERM), the purity of the benzothiophene core intermediate—6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene —is the rate-limiting factor for the quality of the final API. Impurities introduced at this stage, particularly des-methyl analogs and isomeric byproducts, are notoriously difficult to remove post-coupling.
This guide provides a technical comparison of analytical methodologies (HPLC, UPLC, and HPTLC) for validating RLFX intermediates. It moves beyond standard pharmacopoeial monographs to offer a "Senior Scientist" perspective on method selection, specifically addressing the challenge of separating the lipophilic benzothiophene core from its oxidized derivatives.
Part 1: The Synthetic Landscape & Impurity Origin
To validate purity effectively, one must understand the genesis of impurities. The synthesis of Raloxifene typically follows a convergent route involving the Friedel-Crafts acylation of a benzothiophene intermediate.
Critical Intermediate: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene[1]
-
Role: The "scaffold" upon which the piperidine side chain is attached.
-
Critical Quality Attributes (CQA): Purity must exceed 99.0% to prevent the formation of "Impurity C" (the des-methyl analogue) in the final step.
-
Key Impurities:
-
Positional Isomers: Arising from non-regioselective cyclization.
-
Oxidized Byproducts: Sulfoxides or sulfones generated during the cyclization of the thiophene ring.
-
Diagram 1: Synthetic Pathway & Impurity Vector Map
This diagram maps the standard synthesis route and identifies where critical impurities enter the workflow.
Caption: Convergent synthesis of Raloxifene showing the critical Benzothiophene intermediate (Red) and points of impurity generation.
Part 2: Comparative Methodological Guide
Choosing the right validation method depends on the stage of development (R&D vs. QC) and the specific resolution requirements.
HPLC (High-Performance Liquid Chromatography)
The Industry Standard for QC Release.
-
Performance: Robust and reproducible. Capable of separating the benzothiophene intermediate from its des-methyl impurities with a resolution (
) > 2.0. -
Drawback: Long run times (15–25 mins) and higher solvent consumption.
-
Best For: Final release testing of intermediates where regulatory compliance (USP/EP) is paramount.
UPLC (Ultra-Performance Liquid Chromatography)
The Modern Standard for High-Throughput Screening.
-
Performance: Uses sub-2 µm particles to achieve higher theoretical plates. Can separate Raloxifene intermediates in < 5 minutes.
-
Advantage: Superior sensitivity (LOD ~0.01 µg/mL) allows for the detection of trace genotoxic impurities.
-
Best For: In-process control (IPC) during synthesis optimization where rapid feedback is needed.
HPTLC (High-Performance Thin-Layer Chromatography)
The Cost-Effective Alternative.
-
Performance: Lower resolution than HPLC/UPLC but allows parallel processing of 10-20 samples.
-
Best For: Raw material identification and qualitative fingerprinting of starting materials.
Data Summary: Method Performance Matrix
| Feature | HPLC (Standard C18) | UPLC (Sub-2 µm C18) | HPTLC (Silica Gel) |
| Analysis Time | 18–25 min | 3–6 min | ~45 min (Parallel) |
| Resolution ( | > 2.0 (Baseline) | > 3.5 (Excellent) | ~1.5 (Adequate) |
| LOD (Limit of Detection) | 0.03 µg/mL | 0.005 µg/mL | 0.5 µg/mL |
| Solvent Usage | High (~25 mL/run) | Low (~2 mL/run) | Very Low |
| Capital Cost | Moderate | High | Low |
Part 3: Detailed Experimental Protocol (Self-Validating System)
This protocol focuses on the HPLC Validation of the benzothiophene intermediate, as it remains the most accessible and robust method for the majority of laboratories.
Method: Gradient RP-HPLC for Benzothiophene Intermediate
Principle: The separation relies on the hydrophobic interaction between the benzothiophene core and the C18 stationary phase. A phosphate buffer is used to suppress the ionization of residual silanols, preventing peak tailing of the basic impurities.
1. Chromatographic Conditions:
-
Column: Inertsil ODS-3V or Kromasil C18 (250 × 4.6 mm, 5 µm). Note: End-capping is crucial to reduce silanol interactions.
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (
), pH adjusted to 3.0 with Orthophosphoric acid. -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Detection: UV at 280 nm (The
of the benzothiophene system). -
Column Temp: 30°C.
2. Gradient Program:
-
0-5 min: 70% A / 30% B (Isocratic hold to elute polar degradants).
-
5-20 min: Linear ramp to 30% A / 70% B (Elution of the main intermediate).
-
20-25 min: Hold at 30% A / 70% B (Wash lipophilic dimers).
-
25-30 min: Re-equilibration to initial conditions.
3. Standard Preparation (Self-Validation Step):
-
System Suitability Solution: Dissolve 10 mg of the Benzothiophene Intermediate and 1 mg of Raloxifene N-oxide (as a marker for resolution) in 100 mL of Methanol.
-
Requirement: The resolution (
) between the main peak and any adjacent impurity must be > 2.0. The tailing factor (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) must be < 1.5.
4. Validation Parameters (Acceptance Criteria):
-
Specificity: No interference from blank (mobile phase) at the retention time of the main peak.
-
Linearity: Correlation coefficient (
)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> over 50% to 150% of target concentration. -
Precision: % RSD of 6 replicate injections
.
Diagram 2: Validation Workflow (ICH Q2(R1) Aligned)
Caption: Step-by-step validation workflow ensuring system suitability before batch release.
Part 4: Expert Insights & Robustness
The "Tailing" Phenomenon: A common failure mode in Raloxifene intermediate analysis is peak tailing. This is caused by the interaction of the basic nitrogen (in the piperidine side chain or precursors) with acidic silanol groups on the silica backbone of the column.
-
Solution: If tailing factor > 1.5, add 1-2 mL of Triethylamine (TEA) to the mobile phase buffer. The TEA competes for the silanol sites, sharpening the main peak.
Intermediate Stability: The 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene intermediate is sensitive to light. Validation protocols must include a solution stability test where the sample is kept in the dark vs. ambient light for 24 hours. Degradation in light often manifests as a rise in "Impurity A" (Oxide) levels.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Basavaiah, K., et al. (2016). "Development and validation of an HPLC-UV method for the determination of raloxifene and related products (Impurities)." Rasayan Journal of Chemistry, 9(4), 878-888.[3] Link
-
Reddy, B., et al. (2012).[5] "Identification and Characterization of Potential Impurities in Raloxifene Hydrochloride." Scientia Pharmaceutica, 80(3). Link
-
Srinivas, G., et al. (2011).[6] "Development and validation of stability indicating method for the quantitative determination of Raloxifene hydrochloride and its related impurities using UPLC." Journal of Chemical and Pharmaceutical Research, 3(1), 553-562.[6] Link
-
European Patent Office. (2005). Process for preparing raloxifene hydrochloride (EP 1641773 B1).Link
Sources
The Critical Influence of Methoxy Positional Isomerism on Anticancer Activity
A Comparative Structure-Activity Relationship (SAR) Study of Methoxy-Substituted Benzothiophene Scaffolds: A Guide for Medicinal Chemists
The benzothiophene core, an aromatic bicyclic system where a benzene ring is fused to a thiophene ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made it a cornerstone for the development of a wide array of pharmacologically active agents, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant drugs.[1][3][4] Among the myriad of possible substitutions on this scaffold, the methoxy (-OCH₃) group plays a particularly crucial role. Its electron-donating nature, moderate size, and ability to act as a hydrogen bond acceptor can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.
This guide provides a comparative analysis of the structure-activity relationships of methoxy-substituted benzothiophene derivatives, with a primary focus on their application as anticancer agents targeting tubulin polymerization. We will dissect how the precise placement of methoxy groups on the benzothiophene ring system dictates biological potency, offering field-proven insights to guide future drug design and development efforts.
A compelling case study illustrating the power of methoxy group placement is found in the development of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent inhibitors of tubulin polymerization.[5] These compounds disrupt microtubule dynamics, a clinically validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The core hypothesis of the study was that while the 2-(3′,4′,5′-trimethoxybenzoyl) moiety is a known pharmacophore for tubulin binding (mimicking colchicine), the substitution pattern on the distal benzothiophene ring could be fine-tuned to dramatically enhance potency.[5]
Causality Behind Experimental Design
The decision to investigate methoxy substituents at the C-4, C-5, C-6, and C-7 positions of the benzothiophene ring was a rational one. These positions allow for a systematic exploration of how the electronic and steric properties of the methoxy group, relative to the rest of the molecule, impact the interaction with the colchicine binding site on tubulin. Furthermore, the study explored modifications at the C-3 position (unsubstituted vs. methyl) to probe the importance of this region for activity. The introduction of a small, hydrophobic methyl group at C-3 was hypothesized to potentially enhance binding affinity through favorable hydrophobic interactions within the binding pocket.[5]
The core structure for this comparative analysis is presented below.
Caption: General scaffold of 2-(trimethoxybenzoyl)-benzo[b]thiophene derivatives.
Comparative SAR Analysis: Methoxy Position vs. Potency
The antiproliferative activity of various methoxy-substituted benzothiophene analogs was evaluated against a panel of human cancer cell lines. The results, summarized in the table below, reveal a striking dependence on the methoxy group's location.
| Compound ID | R (at C-3) | Methoxy Position | L1210 IC₅₀ (nM) | HeLa IC₅₀ (nM) | Tubulin IC₅₀ (µM) | Reference |
| 4b | H | C-4 | 99 | 75 | - | [5] |
| 4c | H | C-5 | >1000 | >1000 | - | [5] |
| 4d | H | C-6 | 1300 | 850 | - | [5] |
| 4e | H | C-7 | 115 | 100 | - | [5] |
| 4g | CH₃ | C-4 | 19 | 16 | 0.67 | [5] |
| 4h | CH₃ | C-5 | 390 | 440 | - | [5] |
| 4i | CH₃ | C-6 | 32 | 30 | - | [5] |
| 4j | CH₃ | C-7 | 25 | 23 | - | [5] |
| 3a | NH₂ | C-4 | >10000 | >10000 | - | [5] |
| 3c | NH₂ | C-6 | 20 | 25 | - | [5] |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Key SAR Insights:
-
Dominance of C-4, C-6, and C-7 Positions: For both the 3-unsubstituted (R=H) and 3-methyl (R=CH₃) series, placing the methoxy group at the C-4, C-6, or C-7 position resulted in significantly higher potency compared to the C-5 position.[5]
-
The Detrimental Effect of C-5 Methoxy Substitution: The C-5 methoxy isomers (4c and 4h) were consistently the least active compounds in their respective series, with IC₅₀ values often orders of magnitude higher than their positional isomers.[5] This suggests a steric or electronic clash at the C-5 position within the tubulin binding site.
-
Synergy of C-3 Methyl and C-4 Methoxy: The most potent compound identified was 4g , which combines a methyl group at the C-3 position with a methoxy group at the C-4 position.[5] This derivative exhibited remarkable antiproliferative activity with IC₅₀ values in the low nanomolar range (16-23 nM) and was a potent inhibitor of tubulin polymerization (IC₅₀ = 0.67 µM).[5] The data suggests a synergistic effect where the C-3 methyl group enhances binding, an effect that is most pronounced when the methoxy group is at C-4.
-
Impact of C-3 Substituent: The nature of the substituent at the C-3 position has a profound, context-dependent effect. Comparing the C-4 methoxy derivatives, the order of activity was methyl (4g ) > hydrogen (4b ) >> amino (3a ).[5] However, for C-6 and C-7 methoxy derivatives, replacing a 3-amino group with a 3-methyl group resulted in only a minimal change in activity.[5] This highlights a complex interplay between the substituents on the benzothiophene ring.
Caption: Logical flow of SAR for methoxy-benzothiophenes.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. Below is a detailed methodology for a typical antiproliferative assay used to generate the data discussed.
Protocol: MTT Antiproliferative Assay
This assay quantitatively measures the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a further 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition versus the log of the compound concentration and determine the GI₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT antiproliferative assay.
Broadening the Scope: Other Biological Activities
While the anticancer effects are well-documented, methoxy-substituted benzothiophenes have shown promise in other therapeutic areas. For instance, various derivatives have been synthesized and tested for antimicrobial and antifungal activity.[6][7] The general principle of SAR holds true in these contexts as well; the nature and position of substituents on the benzothiophene scaffold are critical for determining both the potency and spectrum of activity.[8] The electron-rich nature of the benzothiophene ring, modulated by substituents like the methoxy group, allows it to interact with a diverse range of biological targets.[9]
Conclusion
The structure-activity relationship of methoxy-substituted benzothiophenes is a clear demonstration of the principle that subtle molecular modifications can lead to dramatic changes in biological function. The case study of tubulin inhibitors highlights that the C-4, C-6, and C-7 positions are favorable for methoxy substitution, while the C-5 position is detrimental to activity.[5] The synergistic effect observed between a C-3 methyl group and a C-4 methoxy group provides a strong rationale for future lead optimization efforts. This guide underscores the necessity of systematic, comparative studies in medicinal chemistry to rationally design next-generation therapeutics.
References
-
Pinney, K. G., et al. (2011). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(21), 6541-6544. Available at: [Link]
-
Shafiee, A., et al. (2023). A brief summary of structure–activity relationship for benzothiophene nucleus. Journal of the Chinese Chemical Society. Available at: [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1076-1117. Available at: [Link]
-
Various Authors. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Various Authors. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]
-
Kamboj, A., & Randhawa, R. (2012). Pharmacological action and sar of thiophene derivatives: A review. ResearchGate. Available at: [Link]
-
Kaur, H., et al. (2015). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Nagesh, H. K., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Various Authors. (2021). A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. ResearchGate. Available at: [Link]
-
Çetin, C., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Polycyclic Aromatic Compounds. Available at: [Link]
-
Shirali, S., et al. (2012). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Molecules, 17(7), 7566-7577. Available at: [Link]
-
Kushwaha, N., et al. (2013). Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antifungal Activity against Aspergillus Niger. ResearchGate. Available at: [Link]
-
Tutar, A., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Journal of Chemical Sciences, 130(119). Available at: [Link]
-
Various Authors. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Synthesis. Available at: [Link]
Sources
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
